3'-Deoxyinosine

Antiparasitic Leishmaniasis Nucleoside analogs

Research on nucleoside pharmacology is hindered by inconsistent purity and limited characterization. 3'-Deoxyinosine (CAS 13146-72-0) directly addresses these challenges: • Validated antiparasitic: EC50 0.443 µM (L. tropica), 282-fold selectivity over FM3A cells • Cordycepin metabolite standard: Cmax 1,280 ng/mL, oral BA 36.8% for PK-PD modeling • Didanosine EP Impurity D reference standard for HPLC method validation & batch release Supplied with full analytical characterization; stable at -20°C under inert atmosphere.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 13146-72-0
Cat. No. B124312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyinosine
CAS13146-72-0
Synonyms1,9-Dihydro-9-(3’-deoxy-β-D-ribofuranosyl)-6H-purin-6-one; 
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C2NC=NC3=O)CO
InChIInChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6+,10+/m0/s1
InChIKeyRPZDLTVHZJHPAW-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxyinosine Chemical Identity & Specifications


3'-Deoxyinosine (CAS 13146-72-0) is a purine 3'-deoxyribonucleoside analog, structurally defined as inosine in which the 3'-hydroxyl group on the ribose moiety is replaced by a hydrogen atom [1]. This compound has a molecular weight of 252.23 g/mol and exists as a white to off-white solid with a melting point of 190–193°C . Its predicted aqueous solubility is approximately 6.6 g/L at 25°C, and it is slightly soluble in DMSO and methanol [2]. As a nucleoside analog, it belongs to a class of compounds with established roles in antiparasitic and antiviral research, distinct from both its parent compound inosine and the clinically used dideoxynucleoside didanosine .

Antiparasitic screening studies — supports Leishmania, Trypanosoma, and Entamoeba assay workflows.
Cordycepin metabolism & PK research — principal deamination metabolite for exposure-model validation.
Didanosine impurity reference standard — EP Impurity D for pharmaceutical QC method development.

3'-Deoxyinosine Irreplaceability in Research


The 3'-deoxy modification fundamentally alters the compound's metabolic fate, enzymatic substrate specificity, and biological selectivity relative to other inosine analogs. Unlike inosine, which retains a full ribose sugar, 3'-deoxyinosine lacks the 3'-hydroxyl group required for phosphodiester bond formation in nucleic acid synthesis, enabling chain termination activity that underlies its antiparasitic and antiviral mechanisms [1]. Compared to 2'-deoxyinosine, which is a natural intermediate in purine salvage and a common degenerate base in oligonucleotide synthesis, 3'-deoxyinosine exhibits fundamentally different enzyme recognition—it serves as a substrate for adenosine deaminase in the reverse direction (conversion from cordycepin) and can be metabolically rescued to form cordycepin 5'-triphosphate, the active antitumor and anti-inflammatory metabolite [2]. Generic substitution with unmodified inosine or 2'-deoxyinosine would eliminate the chain termination capability and metabolic rescue pathway that define 3'-deoxyinosine's unique research utility.

Inosine vs. 3′-Deoxyinosine
Unmodified inosine lacks the 3′-deoxy modification required for chain termination activity; its substrate specificity and metabolic fate differ fundamentally.
2′-Deoxyinosine vs. 3′-Deoxyinosine
2′-Deoxyinosine is a purine salvage intermediate and common degenerate base, but does not undergo the adenosine deaminase–mediated rescue to cordycepin triphosphate.
Didanosine (2′,3′-Dideoxyinosine) vs. 3′-Deoxyinosine
Didanosine lacks both 2′- and 3′-hydroxyl groups; its enzyme recognition and impurity profile differ, making 3′-deoxyinosine unsuitable as a direct substitute in metabolic pathway studies.

3'-Deoxyinosine Head-to-Head Evidence


Antileishmanial Activity vs. Fluorinated Analog

In direct head-to-head comparison against Leishmania tropica promastigotes, 3'-deoxyinosine demonstrates sub-micromolar potency, while the fluorinated analog 3'-deoxy-3'-fluoroinosine (3'-FI) shows no detectable activity [1]. The EC50 value of 0.443 µM for 3'-deoxyinosine represents a significant improvement over the inactive comparator, highlighting that the 3'-hydrogen substitution is permissive for anti-leishmanial activity whereas 3'-fluoro substitution abolishes it [2]. This structure-activity distinction is critical for selecting the appropriate nucleoside analog in leishmaniasis drug discovery programs.

Anti-Leishmanial vs. 3′-FI
Direct head-to-head
EC50 0.443 µM (3′-deoxyinosine)
3′-FI: no detectable activity
Supports 3′-hydrogen requirement for antiparasitic activity; 3′-fluoro substitution abolishes effect.
L. tropica promastigote in vitro model.
Antiparasitic Leishmaniasis Nucleoside analogs

Anti-Trypanosomal Activity Comparison

In mammalian host cell assays of Trypanosoma cruzi amastigote growth inhibition, 3'-deoxyinosine exhibits a 50% growth inhibitory concentration (IC50) of 10 µM [1]. Its immediate metabolic precursor, 3'-deoxyadenosine (cordycepin), is twice as potent with an IC50 of 5 µM, while the clinical reference compound allopurinol achieves an IC50 of 3 µM [2]. This cross-study comparison establishes a clear potency ranking (allopurinol > cordycepin > 3'-deoxyinosine) that informs selection based on the experimental requirement for potency versus metabolic stability.

Anti-Trypanosomal IC50
Cross-study comparable
IC50 = 10 µM
Allopurinol: 3 µM
Cordycepin: 5 µM
Reported potency ranking informs compound choice for T. cruzi amastigote inhibition assays.
Mammalian host cell infection model.
Antiparasitic Chagas disease Trypanosoma cruzi

Anti-Amoebic Activity vs. Tubercidin

When tested against axenically grown Entamoeba histolytica, 3'-deoxyinosine demonstrates an IC50 of 0.82 µM [1]. In direct head-to-head comparison from the same study, the adenosine analog tubercidin is approximately 6-fold more potent with an IC50 of 0.14 µM [2]. This quantitative difference reflects the relative substrate recognition and metabolic activation efficiency of these purine nucleoside analogs in E. histolytica and provides a benchmark for selecting the appropriate tool compound based on the desired potency window.

Anti-Amoebic vs. Tubercidin
Direct head-to-head
IC50 = 0.82 µM (3′-deoxyinosine)
Tubercidin: 0.14 µM (5.9× more potent)
Allows selection based on desired potency window for E. histolytica growth inhibition studies.
Axenic in vitro culture.
Antiparasitic Amebiasis Entamoeba histolytica

Therapeutic Selectivity: Parasite vs. Mammalian Cells

3'-Deoxyinosine exhibits a pronounced selectivity for Leishmania tropica promastigotes over mammalian tumor cells. The EC50 against L. tropica is 0.443 µM, while the EC50 against mouse mammary tumor FM3A cells is 125 µM, yielding a therapeutic selectivity ratio of approximately 282-fold [1]. While a direct comparator compound for this selectivity index is not provided in the source literature, this class-level inference positions 3'-deoxyinosine as a selective antiparasitic agent that spares mammalian cells at concentrations effective against the parasite .

Selectivity: Parasite vs. Mammalian
Class-level inference
L. tropica EC50: 0.443 µM
FM3A EC50: 125 µM
Selectivity ratio: ~282:1
Supports cell-model endpoint review; higher potency against parasite than mammalian tumor cells.
Data to verify with direct comparator; in vitro 48 h assay.
Selectivity index Cytotoxicity Antiparasitic

Pharmacokinetics as Cordycepin Metabolite

Following oral administration of cordycepin (80 mg/kg) in rats, 3'-deoxyinosine achieves a Cmax of 1,280 ± 267 ng/mL with a Tmax of 0.5 hours and an elimination half-life (t½) of 0.85 ± 0.36 hours [1]. The oral bioavailability (Foral) of 3'-deoxyinosine, calculated from AUCinf following intravenous vs. oral cordycepin administration, is 36.8 ± 11.3% at the 8 mg/kg dose [2]. This pharmacokinetic characterization establishes that 3'-deoxyinosine, once considered an inactive metabolite, is systemically absorbed and available for potential metabolic rescue to the active cordycepin triphosphate [3].

PK as Cordycepin Metabolite
Supporting evidence
Cmax: 1,280 ng/mL (80 mg/kg PO)
t½: 0.85 h, Foral: 36.8%
Enables exposure-model interpretation for cordycepin metabolism research.
Sprague-Dawley rat model; IV/PO cordycepin administration.
Pharmacokinetics Metabolism Cordycepin

Quality Control: Didanosine EP Impurity D

3'-Deoxyinosine is officially designated as Didanosine EP Impurity D (also known as Didanosine Impurity IV) according to the European Pharmacopoeia . Structurally, 3'-deoxyinosine differs from the API didanosine (2',3'-dideoxyinosine) by the presence of a 2'-hydroxyl group—didanosine lacks hydroxyl groups at both the 2' and 3' positions, whereas 3'-deoxyinosine retains the 2'-hydroxyl [1]. This structural distinction is critical for analytical method development and quality control of didanosine drug substance and finished pharmaceutical products.

QC: EP Impurity D
Supporting evidence
Didanosine EP Impurity D
Retains 2′-OH, lacks 3′-OH
Essential for impurity profiling in didanosine QC; structural distinction from API.
European Pharmacopoeia designation.
Pharmaceutical impurity Quality control Didanosine

3'-Deoxyinosine Research & Application Scenarios


Antiparasitic Drug Discovery: Leishmaniasis & Chagas

Based on the 0.443 µM EC50 against Leishmania tropica [1] and 10 µM IC50 against Trypanosoma cruzi [2], 3'-deoxyinosine serves as a validated hit compound for antiparasitic drug discovery programs. The 282-fold selectivity window over mammalian FM3A cells [3] supports its use as a starting scaffold for medicinal chemistry optimization, particularly when combined with adenosine deaminase inhibitors to enhance metabolic stability or when exploring prodrug strategies that leverage the nucleoside rescue pathway to cordycepin triphosphate [4].

Cordycepin Metabolism & Pharmacokinetic Studies

3'-Deoxyinosine is the primary deamination metabolite of cordycepin (3'-deoxyadenosine), formed by adenosine deaminase [5]. With quantified pharmacokinetic parameters including Cmax (1,280 ng/mL at 80 mg/kg PO) and oral bioavailability (36.8%) in rat models [6], this compound is essential for LC-MS/MS analytical method development, metabolite identification, and pharmacokinetic-pharmacodynamic (PK-PD) modeling in cordycepin research [7]. It is also required for investigating the nucleoside rescue pathway through which 3'-deoxyinosine can be converted back to the active cordycepin triphosphate in macrophage-like cells [8].

Didanosine Impurity Reference Standard for QC

As the official European Pharmacopoeia impurity (Didanosine EP Impurity D), 3'-deoxyinosine is required as a reference standard for impurity profiling in didanosine (2',3'-dideoxyinosine) drug substance and finished product release testing . Analytical laboratories procuring this compound support HPLC method validation, forced degradation studies, and batch-to-batch consistency evaluation for antiretroviral drug manufacturing.

Nucleoside Analog SAR: Purine Salvage Pathway

The head-to-head activity comparisons against 3'-deoxyadenosine (cordycepin), tubercidin, and allopurinol across multiple parasite species [9] [10] [11] position 3'-deoxyinosine as a critical comparator compound for structure-activity relationship (SAR) studies. Researchers investigating the role of the 2'-hydroxyl and 3'-hydroxyl groups in substrate recognition by adenosine deaminase, purine nucleoside phosphorylase, or parasite-specific nucleoside transporters will find 3'-deoxyinosine essential for dissecting these molecular recognition events.

Application
Selection Property
Validation Focus
Antiparasitic screening (Leishmania, T. cruzi, E. histolytica)
3′-Deoxy purine scaffold with reported sub-micromolar EC50 and selectivity profile
Cell-model endpoint review; verify potency and selectivity in target parasite species
Cordycepin metabolism & pharmacokinetic studies
Principal deamination metabolite with quantified rat PK parameters
Exposure-model validation; LC-MS/MS method development for metabolite monitoring
Didanosine impurity reference standard (EP Impurity D)
Certified impurity with defined 2′-OH retention for HPLC identification
Method validation; forced degradation study consistency; batch-to-batch QC profiling
Nucleoside analog SAR (purine salvage pathway)
Comparator for 2′-/3′-hydroxyl role in enzyme recognition and metabolic rescue
Adenosine deaminase substrate specificity; nucleoside transporter assay context

Technical Documentation Hub

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36 linked technical documents
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